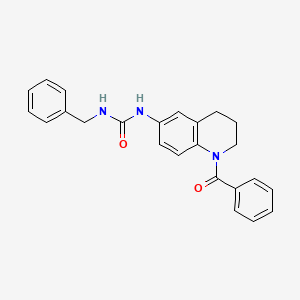

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea

Descripción

Propiedades

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-benzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-23(19-10-5-2-6-11-19)27-15-7-12-20-16-21(13-14-22(20)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBLHIMCKRUDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. The benzoyl group is then introduced via Friedel-Crafts acylation. Finally, the benzylurea moiety is attached through a reaction with benzyl isocyanate under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzylurea moiety, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Hydroxyl-substituted tetrahydroquinoline.

Substitution: Urea derivatives with various substituents.

Aplicaciones Científicas De Investigación

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, inhibiting their activity. The tetrahydroquinoline ring provides structural stability, while the benzylurea moiety can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, core modifications, and hypothesized physicochemical or biological properties.

Substituent Variations on the Urea Moiety

Key Observations :

- The benzyl group in the target compound enhances lipophilicity compared to phenyl or cyclohexyl substituents, favoring interactions with hydrophobic binding pockets .

- Chloroacetyl derivatives exhibit reactivity due to the electrophilic chloro group, which may confer irreversible inhibition properties absent in the target compound .

Core Heterocycle Modifications

Key Observations :

- The tetrahydroquinoline core in the target compound offers a balance between rigidity and flexibility, unlike fully aromatic quinolines or saturated indolines .

- Hybrid structures with thiazole/oxazole moieties (e.g., ) may exhibit superior target engagement due to additional hydrogen-bonding sites.

Precursor and Derivatives

Key Observations :

Actividad Biológica

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea can be represented as follows:

- Molecular Formula : C23H24N2O2

- Molecular Weight : 364.45 g/mol

The compound features a tetrahydroquinoline core that is substituted with a benzoyl group and a benzylurea moiety. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea typically involves several key steps:

- Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving an appropriate aniline derivative and an aldehyde.

- Benzoylation : The tetrahydroquinoline intermediate is then treated with benzoyl chloride in the presence of a Lewis acid catalyst.

- Urea Formation : Finally, the benzoylated intermediate reacts with benzyl isocyanate to yield the final product.

Antimicrobial Properties

Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives similar to 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea demonstrate effectiveness against various bacterial strains and fungi. For instance:

- Fungicidal Activity : A related compound showed promising fungicidal effects against Sclerotinia sclerotiorum with an EC50 value of 29.52 mg/L .

Anticancer Activity

The anticancer potential of tetrahydroquinoline derivatives has also been explored. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The interaction with specific molecular targets may inhibit cell proliferation and promote cell death pathways.

Neuroprotective Effects

Some studies have indicated that tetrahydroquinoline derivatives may possess neuroprotective properties. Research suggests that they could modulate neurotransmitter systems or provide antioxidant effects that protect neuronal cells from damage.

Study 1: Antifungal Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of N-substituted benzoyl-tetrahydroquinolines were synthesized and evaluated for their antifungal activity. The results demonstrated that certain derivatives exhibited superior activity compared to established fungicides like flutolanil .

| Compound | Fungal Strain | EC50 (mg/L) |

|---|---|---|

| Compound 5n | Valsa mali | 3.44 |

| Compound 5n | Sclerotinia sclerotiorum | 2.63 |

Study 2: Anticancer Properties

A separate investigation into the anticancer properties of tetrahydroquinoline derivatives revealed that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction mediated by caspase activation.

The biological activity of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea can be attributed to its ability to interact with specific enzymes or receptors within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could also modulate receptor activities linked to cell signaling pathways associated with growth and survival.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea?

Answer:

Synthesis typically involves multi-step organic reactions, including benzoylation and urea coupling. A robust approach is to employ reaction path search methods based on quantum chemical calculations to identify intermediates and transition states, ensuring efficient bond formation . For characterization, use:

- HPLC-MS for purity assessment and molecular weight confirmation.

- NMR (¹H/¹³C) to verify structural integrity, focusing on benzoyl and benzyl group resonances.

- X-ray crystallography (if crystalline) to resolve stereochemical details .

Statistical Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent ratio) to maximize yield .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under varying experimental conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity (>95%) and detecting degradation products .

- Thermogravimetric Analysis (TGA) evaluates thermal stability, particularly for benzoyl and urea moieties.

- Accelerated Stability Studies under controlled humidity/temperature (e.g., 40°C/75% RH) using ICH guidelines to predict shelf life .

Data integrity tools in chemical software ensure reproducibility by encrypting and standardizing datasets .

Advanced: How can researchers design experiments to optimize the synthesis of this compound while minimizing resource consumption?

Answer:

- Factorial Design (DoE): Systematically vary parameters (e.g., catalyst loading, reaction time) to identify critical variables. A 2³ factorial design reduces trials by 50% while capturing interaction effects .

- Virtual Simulations: Use COMSOL Multiphysics or similar tools to model reaction kinetics and predict optimal conditions before lab work .

- Feedback Loops: Integrate experimental data with computational models (e.g., density functional theory) to iteratively refine synthetic pathways .

Advanced: What computational approaches are effective in elucidating the reaction mechanisms and electronic properties of this compound?

Answer:

- Quantum Chemical Calculations: Employ Gaussian or ORCA software to map potential energy surfaces and identify rate-determining steps in benzoylation/urea formation .

- Molecular Dynamics (MD) Simulations: Study solvation effects and conformational stability of the tetrahydroquinolinyl backbone .

- AI-Driven Predictive Modeling: Train neural networks on existing reaction datasets to propose novel intermediates or byproducts .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to explore its bioactivity?

Answer:

- Fragment-Based Screening: Replace benzyl/benzoyl groups with bioisosteres (e.g., thiophene, cyclohexyl) and assay for changes in activity .

- Free-Wilson Analysis: Quantitatively correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with biological endpoints (e.g., IC₅₀) .

- AI-Enhanced SAR: Use platforms like AlphaFold or DeepChem to predict binding affinities against target proteins (e.g., kinases or GPCRs) .

Advanced: How should researchers address contradictory data in bioassay results, such as inconsistent IC₅₀ values across studies?

Answer:

- Meta-Analysis with Hierarchical Modeling: Pool data from multiple assays, adjusting for variables like cell line heterogeneity or solvent polarity .

- Experimental Replication: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls to isolate compound-specific effects .

- Cross-Validation with Computational Models: Compare bioassay outliers with MD simulations to identify confounding factors (e.g., aggregation or membrane permeability) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Risk Assessment: Review SDS for hazards (e.g., irritancy of benzoyl derivatives) and implement fume hood use during synthesis .

- Waste Management: Quench reactive intermediates (e.g., acyl chlorides) before disposal.

- Data Security: Use encrypted electronic lab notebooks (ELNs) to document safety incidents and ensure compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.